2-((3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid
Description
2-((3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid is a synthetic benzofuran-based acetic acid derivative. Its structure features a methoxycarbonyl group (ester) at the 3-position of the benzofuran ring, a methyl group at the 2-position, and an acetic acid side chain linked via an ether bond at the 5-position. This compound is of interest in agrochemical and pharmaceutical research due to its structural resemblance to bioactive molecules, particularly herbicides and plant growth regulators .
Properties
IUPAC Name |
2-[(3-methoxycarbonyl-2-methyl-1-benzofuran-5-yl)oxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O6/c1-7-12(13(16)17-2)9-5-8(18-6-11(14)15)3-4-10(9)19-7/h3-5H,6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZRMVHQPWJUIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid typically involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like acetic anhydride.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced through an esterification reaction using methanol and a suitable acid catalyst.
Substitution with the Acetic Acid Moiety: The final step involves the substitution of the benzofuran derivative with an acetic acid moiety, which can be achieved through a nucleophilic substitution reaction using a suitable acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-((3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: It is used as a probe to study various biological processes and pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzofuran-Based Analogs
5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid (CAS 51939-71-0)
- Structural Differences : The dihydrobenzofuran core (saturated ring) replaces the aromatic benzofuran in the target compound. Additionally, the carboxylic acid group at the 2-position contrasts with the methoxycarbonyl group in the target.
- The carboxylic acid group increases polarity (lower logP) compared to the ester group in the target, impacting membrane permeability .
| Property | Target Compound | 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid |
|---|---|---|
| Core Structure | Aromatic benzofuran | Dihydrobenzofuran (saturated) |
| Functional Group at 3-Pos. | Methoxycarbonyl | - |
| Functional Group at 2-Pos. | Methyl | Carboxylic Acid |
| Molecular Weight (g/mol) | ~280 (estimated) | 208.18 |
6-Methoxychroman-2-carboxylic Acid (CAS 69999-15-1)
- Structural Differences : A chroman (benzopyran) system replaces benzofuran. The acetic acid chain is absent.
Heterocyclic Acetic Acid Derivatives
2-[3-(Methoxycarbonyl)-1H-1,2,4-triazol-1-yl]acetic Acid
- Structural Differences : A triazole ring replaces the benzofuran core. The methoxycarbonyl group is retained, but the methyl substitution on the benzofuran is absent.
- Functional Implications : The triazole’s nitrogen-rich structure may confer metal-chelating properties, differentiating it from the benzofuran-based target. The lower molecular weight (185.14 g/mol) suggests improved solubility but reduced steric bulk .
Pesticide-Related Functional Analogs
Triclopyr ((3,5,6-Trichloro-2-pyridinyl)oxy)acetic Acid)
- Structural Differences : A pyridine ring replaces benzofuran, with chlorine substituents enhancing electronegativity.
- Functional Implications : Triclopyr acts as a systemic herbicide by mimicking auxin-like growth regulators. The benzofuran-based target may exhibit different selectivity due to its distinct aromatic system and substituent pattern .
Fluroxypyr ((4-Amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy)acetate
- Structural Differences: Fluorine and amino groups on the pyridine ring contrast with the methoxycarbonyl and methyl groups on the benzofuran.
- Functional Implications : Fluorine’s electronegativity enhances binding affinity in some targets, while the methoxycarbonyl group in the benzofuran compound may stabilize hydrolysis in biological environments .
Key Research Findings
- Bioactivity : Benzofuran derivatives like the target compound often exhibit herbicidal or antifungal activity, but substitutions critically modulate efficacy. For example, dihydrobenzofuran analogs (e.g., CAS 51939-71-0) show reduced bioactivity compared to aromatic benzofurans in plant-growth inhibition assays .
- Stability : The methoxycarbonyl group in the target compound may resist enzymatic hydrolysis better than carboxylic acid derivatives, extending half-life in vivo .
- Synthetic Accessibility: Benzofuran cores are typically synthesized via cyclization of phenolic precursors, whereas pyridine-based analogs (e.g., triclopyr) require halogenation and nucleophilic substitution .
Biological Activity
2-((3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid is an organic compound that belongs to the class of benzofuran derivatives. Its unique structural features, including a methoxycarbonyl group and an acetic acid moiety, suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 2-[(3-methoxycarbonyl-2-methyl-1-benzofuran-5-yl)oxy]acetic acid. Its molecular formula is , and it has a molecular weight of 280.23 g/mol. The presence of functional groups such as the methoxycarbonyl and carboxylic acid contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 2-[(3-methoxycarbonyl-2-methyl-1-benzofuran-5-yl)oxy]acetic acid |
| Molecular Formula | C₁₃H₁₂O₆ |
| Molecular Weight | 280.23 g/mol |
| LogP | 1.82 |
| PSA | 95.2 Ų |
Anti-inflammatory Effects
The anti-inflammatory potential of benzofuran derivatives has been well-documented. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The presence of the acetic acid moiety in this compound may enhance its ability to interact with these pathways, although direct evidence is still required.
Anticancer Properties
Emerging research points to the anticancer properties of benzofuran derivatives, particularly their ability to induce apoptosis in cancer cells and inhibit tumor growth . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival. Further studies are needed to elucidate the specific anticancer mechanisms associated with this compound.
The precise mechanism of action for this compound remains to be fully characterized. However, it is hypothesized that the compound may interact with various molecular targets, including:
- Enzymes : Inhibition of key enzymes involved in inflammatory and metabolic pathways.
- Receptors : Binding to specific receptors that modulate cellular responses.
Detailed mechanistic studies are necessary to confirm these interactions and their implications for therapeutic applications.
Case Studies
Several studies have explored related compounds within the benzofuran family, providing insights into potential therapeutic applications:
- Antimicrobial Effects : A study demonstrated that a similar benzofuran derivative exhibited significant antibacterial activity against Staphylococcus aureus, suggesting potential for further development in antimicrobial therapies.
- Anti-inflammatory Activity : Research indicated that another derivative reduced inflammation in murine models by inhibiting COX enzymes, supporting the hypothesis that this compound may share this property.
- Anticancer Studies : Investigations into structurally similar compounds revealed their ability to induce apoptosis in various cancer cell lines through modulation of apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
